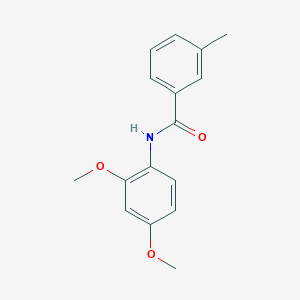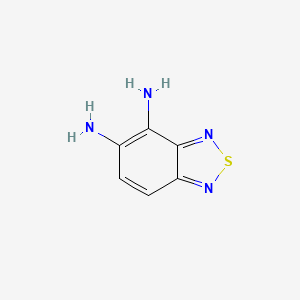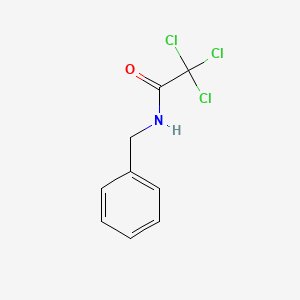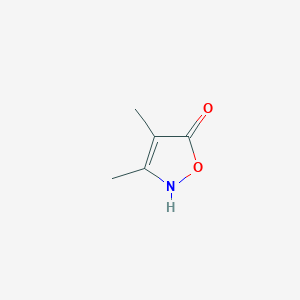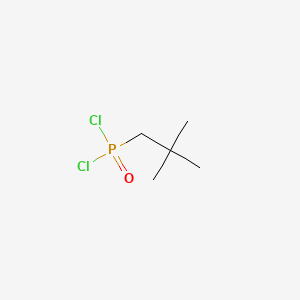
Galbeta1,3GlcNAc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Galp-(1->3)-D-GlcpNAc is an amino disaccharide consisting of beta-D-galactose linked via a (1->3)-glycosidic bond to N-acetyl-D-glucosamine. It has a role as an epitope. It is an amino disaccharide and a glucosamine oligosaccharide.
Aplicaciones Científicas De Investigación
1. Cancer Immunotherapy
Galbeta1,3GlcNAc, as part of the alpha-gal epitope (Galalpha1-3Galbeta1-(3)4GlcNAc-R), plays a significant role in cancer immunotherapy. Humans produce the anti-Gal antibody, which interacts with alpha-gal epitopes. This interaction can be exploited in cancer immunotherapy by targeting autologous tumor vaccines to antigen-presenting cells (APCs), thereby increasing their immunogenicity. This is achieved by processing tumor cells to express alpha-gal epitopes, leading to an enhanced immune response potentially capable of eradicating residual tumor cells (Galili, 2005).
2. Enzyme-Linked Immunosorbent Assay (ELISA)
This compound is critical in ELISA for assessing alpha-gal epitope expression on cells and tissues. This is important in predicting anti-Gal-mediated immune rejection of xenografts. The monoclonal anti-Gal antibody M86 is used in an ELISA inhibition assay to detect a-gal epitopes, enabling the determination of epitope expression levels in genetically manipulated animals (Galili et al., 1998).
3. Glycobiology and Galectin Studies
Studies on Galbeta1-terminated core saccharides have shown that polyvalency and natural modifications of human blood group sugars significantly influence the binding of galectins. This has implications for understanding the role of galectins in cell membrane raft stability and in designing blocking substances for cancer treatment, such as anti-tumoral glycodendrimers (Wu et al., 2004).
4. Lectin-Glycan Interaction Studies
This compound plays a key role in understanding the interactions between lectins and glycans. For example, Ricinus communis agglutinin (RCA1) binding studies have shown the importance of Galbeta1-related oligosaccharides in recognizing glycan structures. These findings are crucial for understanding the functional role of RCA1 in characterizing mammalian complex carbohydrates (Wu et al., 2006).
5. Neurobiology Research
In neurobiology, research involving the nematode Caenorhabditis elegans showed that its galectins recognize a chemically synthesized Galbeta1-4Fuc disaccharide unit, suggesting co-evolution of C. elegans glycans and galectins. This finding indicates that Galbeta1-4Fuc might be a common glyco-epitope recognized by galectins in Protostomia organisms (Takeuchi et al., 2009).
Propiedades
Fórmula molecular |
C14H25NO11 |
|---|---|
Peso molecular |
383.35 g/mol |
Nombre IUPAC |
N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13?,14+/m1/s1 |
Clave InChI |
HMQPEDMEOBLSQB-RPHKZZMBSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



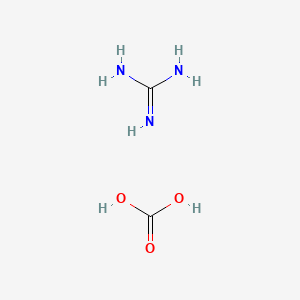
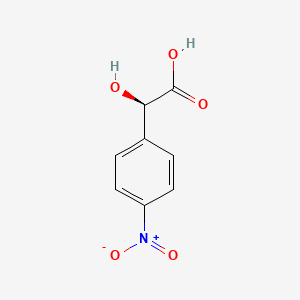
![2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1633398.png)
![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1633401.png)

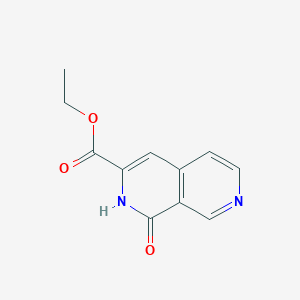
![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)-butyric acid](/img/structure/B1633416.png)
